![molecular formula C21H24N2O2S B2609238 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1206989-63-0](/img/structure/B2609238.png)
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H24N2O2S and its molecular weight is 368.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study focused on the synthesis and characterization of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, highlighting the potential of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide derivatives in pharmacological research (Zaki, Radwan, & El-Dean, 2017).
Potential Pharmacological Activities
- Research into morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines, derived from 2-acetyl thiophene, indicated significant antimycobacterial activity against Mycobacterium tuberculosis, showcasing the compound's potential as a potent antitubercular agent (Marvadi, Krishna, Sriram, & Kantevari, 2019).
Organic Chemistry Applications
- The development of a new manufacturing route for the anticonvulsant SB-406725A, starting with the dichlorination of isoquinoline and leading to the final product SB-406725A, demonstrates the compound's role in the synthesis of complex therapeutic agents (Walker et al., 2010).
Antitumor Activity
- A study on isoquinoline-1-carboxaldehyde thiosemicarbazone derivatives, which are structurally related to the compound , showed significant antineoplastic activity in mice bearing the L1210 leukemia, suggesting the compound's potential utility in cancer research (Liu, Lin, Penketh, & Sartorelli, 1995).
properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-15(24)23-11-8-16-6-7-18(13-17(16)14-23)22-20(25)21(9-2-3-10-21)19-5-4-12-26-19/h4-7,12-13H,2-3,8-11,14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKXGVJAXKNXLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide |
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